

Application Notes and Protocols for EMD 1204831 in Mouse Xenograft Models

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Compound of Interest

Compound Name: EMD 1204831

Cat. No.: B3061435

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Introduction

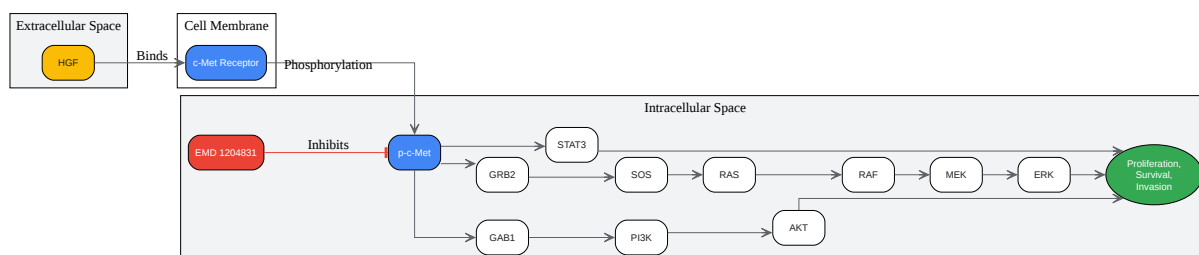
EMD 1204831 is a potent and highly selective, ATP-competitive small molecule inhibitor of the c-Met receptor tyrosine kinase.[1] The c-Met pathway, when aberrantly activated, plays a crucial role in tumor cell proliferation, survival, migration, and invasion.[2] **EMD 1204831** has demonstrated significant antitumor activity in various preclinical mouse xenograft models, making it a valuable tool for cancer research and drug development.[3] These application notes provide detailed protocols and data for the use of **EMD 1204831** in mouse xenograft studies.

Mechanism of Action

EMD 1204831 selectively binds to the c-Met tyrosine kinase, disrupting its signaling pathways.[3] This inhibition of c-Met phosphorylation leads to the downregulation of downstream signaling cascades, including the RAS/MAPK, PI3K/Akt, and STAT pathways, ultimately resulting in the suppression of tumor growth and induction of tumor regression.[4]

Signaling Pathway

The following diagram illustrates the c-Met signaling pathway and the point of inhibition by **EMD 1204831**.



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Figure 1: c-Met signaling pathway and inhibition by **EMD 1204831**.

Data Presentation

The following tables summarize the in vivo antitumor efficacy of **EMD 1204831** in various mouse xenograft models. Data is extracted and compiled from graphical representations in preclinical studies.

Table 1: Antitumor Efficacy of **EMD 1204831** in an EBC-1 (Human Lung Cancer) Xenograft Model

Treatment Group	Dose (mg/kg, daily)	Mean Tumor Volume (mm ³) at Day 21	Tumor Growth Inhibition (%)	Observations
Vehicle Control	-	~1200	-	Rapid tumor growth
EMD 1204831	100	<200	>83%	Significant tumor regression

Table 2: Antitumor Efficacy of **EMD 1204831** in a KP-4 (Human Pancreatic Cancer) Xenograft Model

Treatment Group	Dose (mg/kg, daily)	Mean Tumor Volume (mm ³) at Day 28	Tumor Growth Inhibition (%)	Observations
Vehicle Control	-	~1400	-	Progressive tumor growth
EMD 1204831	100	<200	>85%	Pronounced tumor regression

Table 3: Antitumor Efficacy of **EMD 1204831** in other Xenograft Models

Cell Line	Cancer Type	Mouse Strain	Dose (mg/kg, daily)	Antitumor Effect
Hs746T	Gastric	Nude	Not specified	Effective tumor growth inhibition
U87MG	Glioblastoma	Nude	Not specified	Effective tumor growth inhibition

Experimental Protocols

Below are detailed protocols for conducting mouse xenograft studies with **EMD 1204831**.

Cell Culture and Xenograft Implantation

- Cell Lines:
 - EBC-1 (human lung squamous cell carcinoma)
 - KP-4 (human pancreatic carcinoma)
 - Hs746T (human gastric carcinoma)

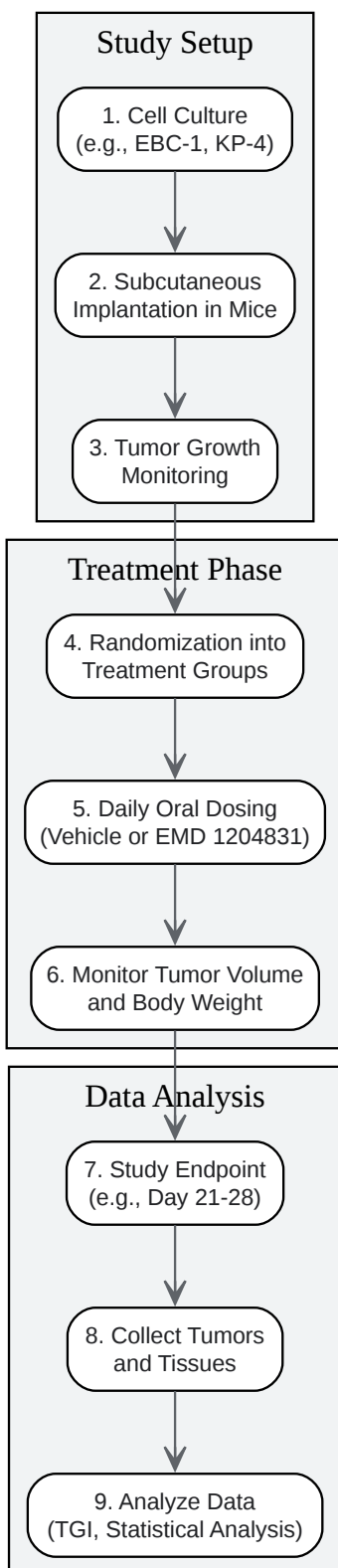
- U87MG (human glioblastoma)
- Animal Models:
 - CD-1 nude mice or BALB/c nude mice, 6-8 weeks old.
- Procedure:
 - Culture cancer cells in appropriate media and conditions.
 - Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or serum-free medium).
 - Subcutaneously inject 5×10^6 to 10×10^6 cells in a volume of 100-200 μL into the flank of each mouse.
 - Monitor tumor growth regularly using calipers.

EMD 1204831 Formulation and Administration

- Formulation (recommended generic vehicle):
 - A common vehicle for oral administration of similar small molecule inhibitors is a suspension in a mixture of 0.5% carboxymethyl cellulose (CMC) in water. It is recommended to perform small-scale formulation tests to ensure solubility and stability.
- Administration:
 - Administer **EMD 1204831** orally (p.o.) via gavage.
 - Dosing should be initiated once tumors reach a predetermined size (e.g., 100-200 mm^3).
 - A typical dosing schedule is once daily.

In Vivo Efficacy Study Workflow

The following diagram outlines a typical workflow for a mouse xenograft efficacy study.



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Figure 2: Experimental workflow for a mouse xenograft study.

Tumor Measurement and Data Analysis

- Tumor Measurement:
 - Measure tumor dimensions (length and width) two to three times per week using digital calipers.
 - Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Data Analysis:
 - Tumor Growth Inhibition (TGI): Calculate TGI using the formula: $\text{TGI (\%)} = [1 - (\text{Mean tumor volume of treated group} / \text{Mean tumor volume of control group})] \times 100$
 - Statistical Analysis: Perform appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the observed differences between treatment and control groups.
 - Toxicity Assessment: Monitor animal body weight and general health status throughout the study as indicators of toxicity.

Conclusion

EMD 1204831 is an effective inhibitor of c-Met-driven tumor growth in mouse xenograft models. The provided protocols and data serve as a comprehensive guide for researchers utilizing this compound in preclinical cancer studies. Adherence to these guidelines will facilitate the generation of robust and reproducible data. It is important to note that the development of **EMD 1204831** for clinical use was discontinued for reasons other than safety.

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